molecular formula C39H64O5 B3026024 1,3-Dilinolenoylglycerol CAS No. 195711-48-9

1,3-Dilinolenoylglycerol

Cat. No.: B3026024
CAS No.: 195711-48-9
M. Wt: 612.9 g/mol
InChI Key: NSOPGAYUGBZWHL-YTWBPVBXSA-N
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Description

1,3-Dilinolenoylglycerol: is a chemical compound classified as a diglyceride, where both acyl groups are specified as linolenoyl. It is a derivative of glycerol, with linolenic acid esterified at the 1 and 3 positions of the glycerol backbone. This compound is known for its biological significance and is involved in various metabolic processes in both humans and other organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dilinolenoylglycerol can be synthesized through the glycerolysis of linolenic acid esters. One common method involves the use of lipase-catalyzed reactions, where glycerol reacts with linolenic acid esters in the presence of a lipase enzyme. The reaction is typically carried out at moderate temperatures (around 30°C) and can be performed in a solvent-free system to enhance the yield and purity of the product .

Industrial Production Methods: Industrial production of this compound often involves similar enzymatic processes but on a larger scale. The use of immobilized lipase enzymes in continuous flow reactors is common to achieve high efficiency and scalability. The reaction conditions are optimized to maximize the yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dilinolenoylglycerol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.

    Reduction: Reduction reactions can convert the double bonds in the linolenoyl groups to single bonds, resulting in saturated derivatives.

    Substitution: The ester bonds in this compound can be hydrolyzed and substituted with other acyl groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include molecular oxygen and peroxides. The reaction is often carried out at elevated temperatures to accelerate the process.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used to hydrogenate the double bonds.

    Substitution: Acidic or basic catalysts can facilitate the hydrolysis and subsequent substitution of the ester bonds.

Major Products Formed:

    Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives.

    Reduction: Saturated diglycerides.

    Substitution: Various acyl-substituted glycerol derivatives.

Scientific Research Applications

1,3-Dilinolenoylglycerol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dilinolenoylglycerol involves its interaction with cellular membranes and enzymes. The compound can be incorporated into cell membranes, affecting their fluidity and function. It also serves as a substrate for various enzymes, leading to the production of bioactive metabolites. These metabolites can modulate signaling pathways and exert biological effects, such as anti-inflammatory and antioxidant activities .

Comparison with Similar Compounds

Uniqueness: 1,3-Dilinolenoylglycerol is unique due to its high degree of unsaturation, which imparts specific biological activities and chemical reactivity. Its ability to undergo oxidation and produce bioactive metabolites makes it valuable in research and industrial applications .

Properties

IUPAC Name

[2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,37,40H,3-4,9-10,15-16,21-36H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOPGAYUGBZWHL-YTWBPVBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H64O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(18:3n3/0:0/18:3n3)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0056366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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